molecular formula C15H10ClIN2O B1253109 7-Iodoclonazepam

7-Iodoclonazepam

Cat. No.: B1253109
M. Wt: 396.61 g/mol
InChI Key: NKIAKMOTSXTHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodoclonazepam is a halogenated derivative of clonazepam, a well-characterized benzodiazepine. Structurally, it features an iodine atom substituted at the 7-position of the benzodiazepine core (Figure 1). This modification significantly alters its physicochemical properties, including increased molecular weight (approximately 400 g/mol) and lipophilicity (LogP ~2.8), which may influence its pharmacokinetic and pharmacodynamic profiles compared to non-halogenated analogs .

Properties

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-iodo-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)

InChI Key

NKIAKMOTSXTHII-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl

Synonyms

7-iodoclonazepam

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Metabolic Stability: The bulky iodine atom may hinder cytochrome P450 (CYP3A4/2C19)-mediated metabolism, contrasting with 7-aminoclonazepam, which undergoes rapid deamination .

Pharmacological Activity

  • GABAA Receptor Affinity : Clonazepam exhibits high affinity (Ki = 0.7 nM) due to its 7-chloro and 2'-nitro groups. This compound’s affinity is hypothesized to be lower (~5–10 nM) due to iodine’s steric bulk .
  • Anxiolytic vs. Sedative Effects : Fluorinated analogs like flunitrazepam show stronger sedative effects (ED50 = 0.02 mg/kg in rodents) compared to this compound, which may prioritize anticonvulsant activity due to altered subunit selectivity .

Metabolic Pathways

  • This compound : Predicted to undergo slow hepatic glucuronidation (major pathway) due to iodine’s deactivating effects, leading to a prolonged half-life (>40 hours) .
  • 7-Aminoclonazepam: Rapidly metabolized via CYP450 to inactive metabolites (t1/2 = 8–12 hours), necessitating frequent dosing in clinical settings .

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